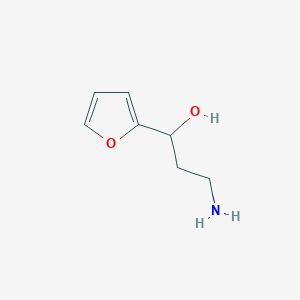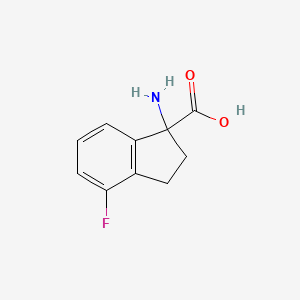
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
描述
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 1270435-39-6 . It has a molecular weight of 195.19 and its IUPAC name is 1-amino-4-fluoro-1-indanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is1S/C10H10FNO2/c11-8-3-1-2-7-6 (8)4-5-10 (7,12)9 (13)14/h1-3H,4-5,12H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.科学研究应用
Antiviral Applications
Indole derivatives, which include compounds similar to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized into derivatives that may serve as antiviral agents.
Anti-HIV Potential
The structural similarity of indole derivatives to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been exploited in the synthesis of compounds with anti-HIV activity. These derivatives have been tested against HIV-1 and HIV-2 strains, showing promise in inhibiting viral replication in infected cells . This indicates a potential application of our compound in developing new anti-HIV medications.
Anticancer Research
Indole derivatives have been found to exhibit anticancer properties. The indole nucleus, which is part of the structure of 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, is present in many synthetic drug molecules used for cancer treatment. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer derivatives .
Neuroprotective Effects
Compounds structurally related to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid have been used in the treatment of neurological disorders such as Alzheimer’s disease. For example, Donepezil, an indanone derivative, is currently used for this purpose . This suggests that our compound may have applications in the synthesis of neuroprotective drugs.
Photopolymerization
Indane derivatives, closely related to our compound, have been utilized in photopolymerization applications. These compounds act as photoinitiators, starting the polymerization process when exposed to light. This application is particularly relevant in the fields of electronics and materials science .
Biosensing and Bioimaging
The versatility of indane-based structures, including those similar to 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, extends to biosensing and bioimaging. These compounds can be used as building blocks in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications .
Analytical Chemistry
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be used as a derivatization reagent for UV detection in liquid chromatography methods. This application is crucial for the sensitive detection of primary amines in various analytical chemistry procedures .
Synthetic Intermediate
The compound serves as a synthetic intermediate in the design of biologically active molecules. Its structure allows for chemical modifications that can lead to the creation of new drugs and therapeutic agents. This application is significant in medicinal chemistry, where the demand for novel compounds is constant .
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
1-amino-4-fluoro-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCCXVYNVJNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



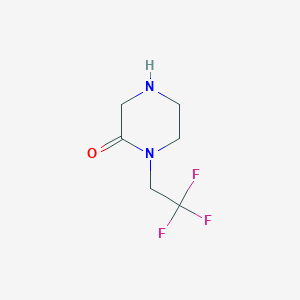
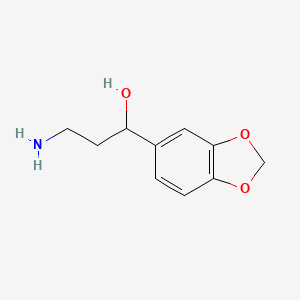
![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)
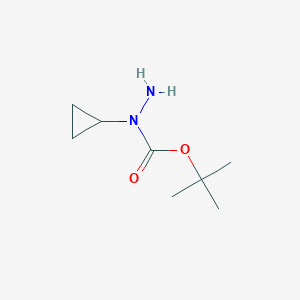
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)


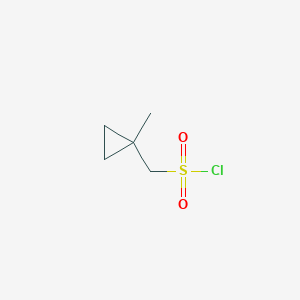
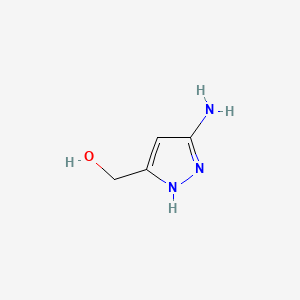
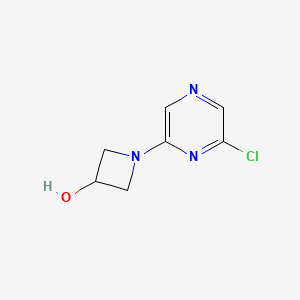

![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
